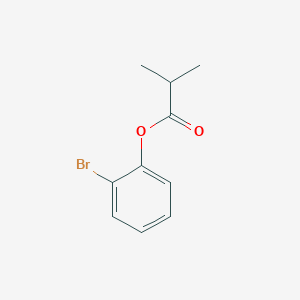

(2-Bromophenyl) 2-methylpropanoate

Description

Structure

3D Structure

Properties

CAS No. |

106141-06-4 |

|---|---|

Molecular Formula |

C10H11BrO2 |

Molecular Weight |

243.1 g/mol |

IUPAC Name |

(2-bromophenyl) 2-methylpropanoate |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3 |

InChI Key |

DKAZQOJDVJXMGF-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)OC1=CC=CC=C1Br |

Canonical SMILES |

CC(C)C(=O)OC1=CC=CC=C1Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties, Stability, and Synthetic Utility of (2-Bromophenyl) 2-methylpropanoate: A Technical Guide

Executive Summary & Nomenclature Clarification

In the landscape of modern drug development, halogenated aryl esters serve as critical building blocks for complex heterocyclic and aromatic architectures. This whitepaper provides an in-depth technical analysis of (2-Bromophenyl) 2-methylpropanoate .

Nomenclature Note: In commercial chemical databases, the name "this compound" is occasionally misapplied to the alpha-arylated aliphatic ester Methyl 2-(2-bromophenyl)-2-methylpropanoate (CAS 177748-63-9). However, strictly following IUPAC conventions for ester nomenclature (Alcohol moiety + Acid alkanoate), this name designates the aryl ester 2-bromophenyl isobutyrate (CAS 106141-06-4) 1. This guide focuses on the latter (CAS 106141-06-4) due to its profound utility in organolithium-directed synthesis, specifically in the generation of ortho-hydroxyaryl ketones for chemokine-mediated pathology treatments 2.

Physicochemical Profiling & Structural Dynamics

The chemical behavior of this compound is dictated by two dominant structural features: the electron-withdrawing, sterically demanding ortho-bromine atom, and the bulky isopropyl group of the isobutyrate moiety.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | This compound |

| Common Synonym | 2-Bromophenyl isobutyrate |

| CAS Registry Number | 106141-06-4 |

| Molecular Formula | |

| Molecular Weight | 243.10 g/mol |

| Structural Class | Halogenated Aryl Ester |

| Downstream Target | 1-(2-hydroxyphenyl)-2-methylpropan-1-one (CAS 6640-69-3) |

Chemical Stability & Degradation Vectors

Understanding the stability of this compound is crucial for storage and process chemistry.

-

Hydrolytic Stability: Aryl esters are generally more susceptible to hydrolysis than their alkyl counterparts due to the excellent leaving group ability of the phenoxide ion. However, the isopropyl group of the 2-methylpropanoate moiety provides significant steric shielding to the carbonyl carbon. This steric bulk reduces the rate constant of nucleophilic attack by ambient moisture or hydroxide ions, making it markedly more stable than a standard 2-bromophenyl acetate.

-

Thermal Stability: The compound exhibits robust thermal stability under standard laboratory conditions. However, prolonged exposure to temperatures exceeding 150 °C can induce ester pyrolysis or homolytic cleavage of the C-Br bond.

-

Photolytic Stability: The aryl bromide bond is sensitive to ultraviolet (UV) radiation. UV exposure can trigger homolytic cleavage, generating highly reactive aryl radicals. The compound must be stored in amber glass vessels under an inert atmosphere to prevent photolytic degradation.

Synthetic Utility: The Anionic Fries-Type Rearrangement

The most powerful application of this compound is its use as a precursor for 1-(2-hydroxyphenyl)-2-methylpropan-1-one via an anionic Fries-type rearrangement 3. This transformation leverages halogen-metal exchange to form a reactive aryllithium species, which subsequently attacks its own ester carbonyl.

Mechanistic Causality

When treated with sec-butyllithium (sec-BuLi) at cryogenic temperatures (-85 °C), the sec-butyl anion preferentially attacks the highly polarizable bromine atom rather than the sterically hindered ester carbonyl. This generates an ortho-lithio aryl ester. Because the intermediate is kept at ultra-low temperatures, intermolecular Claisen-type condensations are suppressed. Upon slight warming, the aryllithium undergoes an intramolecular nucleophilic acyl substitution, forming a cyclic tetrahedral intermediate that collapses into a lithium phenoxide.

Mechanistic pathway of the anionic Fries-type rearrangement via halogen-metal exchange.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the "why" behind every operational parameter.

Workflow 1: Synthesis of this compound

Objective: Esterification of 2-bromophenol with isobutyryl chloride. Reagents: 2-Bromophenol (100 mmol), Isobutyryl chloride (110 mmol), Triethylamine (TEA, 120 mmol), Anhydrous Dichloromethane (DCM, 200 mL).

-

System Setup: In a flame-dried, 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-bromophenol in anhydrous DCM. Add TEA and cool the mixture to 0 °C using an ice-water bath.

-

Controlled Acylation: Add isobutyryl chloride dropwise over 20 minutes.

-

Causality: Dropwise addition controls the exothermic nature of the acylation. The 0 °C temperature prevents side reactions and minimizes the evaporation of the volatile acid chloride.

-

-

Acid Scavenging & Self-Validation: Stir the reaction at room temperature for 2 hours.

-

Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward.

-

Validation: The rapid formation of a dense white precipitate (TEA·HCl) serves as a visual confirmation of reaction progress.

-

-

Workup: Quench with 50 mL of distilled water. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated

(to neutralize unreacted acid), and brine. Dry the organic layer over anhydrous -

Analytical Validation: Verify product formation via GC-MS (target m/z: 242/244 for the isotopic bromine doublet) and

NMR (confirming the disappearance of the broad phenolic -OH singlet at ~5.4 ppm).

Workflow 2: Low-Temperature Halogen-Metal Exchange & Rearrangement

Objective: Synthesis of 1-(2-hydroxyphenyl)-2-methylpropan-1-one 2. Reagents: this compound (130 mmol), sec-Butyllithium (1.4 M in cyclohexane, 100 mL), Anhydrous Tetrahydrofuran (THF, 300 mL).

-

Substrate Dissolution: Dissolve 31.59 g (130 mmol) of the ester in 300 mL of anhydrous THF under a continuous nitrogen atmosphere.

-

Cryogenic Cooling: Submerge the reaction vessel in a liquid nitrogen/ethanol bath to achieve an internal temperature of -85 °C.

-

Causality: Ultra-low temperatures are absolutely critical to stabilize the highly reactive aryllithium intermediate and prevent it from attacking unreacted starting material.

-

-

Lithiation: Add 100 mL of sec-butyllithium dropwise via a syringe pump, maintaining the internal temperature strictly below -75 °C.

-

Causality:sec-BuLi is preferred over n-BuLi because its increased basicity and steric bulk favor rapid halogen-metal exchange over direct nucleophilic attack at the ester carbonyl.

-

-

Rearrangement: Stir the reaction medium for 30 minutes at -75 °C, then remove the cooling bath, allowing the system to gently warm to ambient temperature.

-

Causality: Warming provides the thermodynamic activation energy required for the intramolecular nucleophilic acyl substitution and subsequent ring opening.

-

-

Quenching & Workup: Quench the reaction by slowly adding saturated aqueous

. Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous

Step-by-step cryogenic experimental workflow for the organolithium-mediated rearrangement.

References

- Google Patents. "US9090596B2 - Disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds for use in the treatment of chemokine-mediated pathologies".

Sources

Synthesis of (2-Bromophenyl) 2-methylpropanoate: A Technical Guide

Target Molecule: (2-Bromophenyl) 2-methylpropanoate CAS Registry Number: 106141-06-4 Synonyms: 2-Bromophenyl isobutyrate; Isobutyric acid 2-bromophenyl ester Molecular Weight: 243.10 g/mol

Executive Summary

This guide details the robust chemical synthesis of this compound, a critical intermediate in the development of benzofuran scaffolds and pharmacophores via cross-coupling. While simple phenolic esters are commonplace, the ortho-bromo substituent on the phenol ring introduces specific steric and electronic challenges that necessitate a modified acylation protocol. This document provides a validated Method A (Acyl Chloride) and Method B (Anhydride) approach, emphasizing the use of nucleophilic catalysis to overcome steric hindrance.

Retrosynthetic Analysis & Strategic Logic

The target molecule is an ester derived from 2-bromophenol and isobutyric acid . The disconnection is at the acyl-oxygen bond.

-

Steric Challenge: The bromine atom at the ortho position creates significant steric bulk, shielding the phenolic oxygen.

-

Electronic Challenge: The bromine is electron-withdrawing (inductive effect, -I), making the phenol more acidic (

~8.4) than unsubstituted phenol ( -

Solution: We utilize Isobutyryl Chloride (highly electrophilic) combined with DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the incoming phenoxide than the free acyl chloride.

Caption: Retrosynthetic disconnection revealing the core building blocks.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism. The inclusion of DMAP is the critical "Expert" modification here.

-

Activation: DMAP attacks Isobutyryl Chloride to form the reactive N-isobutyrylpyridinium salt.

-

Nucleophilic Attack: The base (Triethylamine) deprotonates 2-bromophenol. The sterically hindered 2-bromophenoxide attacks the activated carbonyl of the DMAP-adduct.

-

Elimination: DMAP is displaced (regenerated), yielding the ester and precipitating triethylammonium chloride.

Caption: DMAP-catalyzed nucleophilic acyl substitution pathway.

Experimental Protocol

Method A: Acyl Chloride Route (Primary Recommendation)

This method offers the highest conversion rates for sterically hindered phenols.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Bromophenol | 1.0 | Substrate |

| Isobutyryl Chloride | 1.2 | Electrophile |

| Triethylamine (Et3N) | 1.5 | Base (HCl scavenger) |

| DMAP | 0.1 | Nucleophilic Catalyst |

| Dichloromethane (DCM) | 0.2 M | Solvent (Anhydrous) |[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add 2-Bromophenol (1.0 equiv) and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM (concentration ~0.2 M relative to phenol).

-

Base Addition: Add Triethylamine (1.5 equiv) via syringe. The solution may darken slightly. Cool the mixture to 0 °C using an ice/water bath.

-

Acylation: Add Isobutyryl Chloride (1.2 equiv) dropwise over 15 minutes. Caution: Exothermic reaction. White precipitate (Et3N·HCl) will form immediately.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 9:1). The phenol (

~0.4) should disappear; the ester (

-

-

Quench & Workup:

-

Quench with 1M HCl (50 mL) to neutralize excess base and solubilize the amine salts.

-

Separate the organic layer.[2]

-

Wash the organic layer with sat. NaHCO3 (50 mL) to remove unreacted phenol (as the phenoxide) and traces of acid.

-

Wash with Brine (50 mL).

-

Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

-

Purification: The crude oil is often >95% pure. If necessary, purify via flash column chromatography (SiO2, 100% Hexane

5% EtOAc/Hexane).

Caption: Experimental workflow for the synthesis of this compound.

Characterization & Validation

Since specific spectral data for this CAS is sparse in public databases, the following are expected values based on structural analogs (e.g., phenyl isobutyrate):

-

Physical State: Colorless to pale yellow oil.

-

Boiling Point: ~115–120 °C at 10 mmHg (Predicted).

-

1H NMR (400 MHz, CDCl3):

- 7.60 (dd, 1H, Ar-H, ortho-Br effect)

- 7.35 (td, 1H, Ar-H)

- 7.10 (dd, 1H, Ar-H)

- 7.05 (td, 1H, Ar-H)

-

2.85 (sept, 1H,

-

1.35 (d, 6H,

-

IR (Neat): ~1760 cm

(C=O stretch, phenolic ester), ~1100 cm

Advanced Application: Benzofuran Synthesis

This ester is a valuable precursor for the synthesis of 3,3-dimethylbenzofuran-2(3H)-one via Palladium-catalyzed intramolecular

-

Catalyst System: Pd(dba)2 / P(t-Bu)3 or Pd(OAc)2 / Xantphos.

-

Mechanism: Oxidative addition into the Ar-Br bond, followed by intramolecular enolate coordination and reductive elimination.[3]

Safety & Hazards

-

2-Bromophenol: Toxic if swallowed, causes severe skin burns and eye damage. Readily absorbed through skin.

-

Isobutyryl Chloride: Corrosive, lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.

-

DCM: Suspected carcinogen. Use appropriate PPE (gloves, goggles).[4]

References

-

Moradi, W. A., & Buchwald, S. L. (2001).[5][6] Palladium-Catalyzed

-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002. Link (Foundational work on ester arylation). - Hartwig, J. F. (2002). Palladium-Catalyzed Amination of Aryl Halides and the Discovery of Hypernucleophilic Catalysts. Angewandte Chemie International Edition, 37(15), 2046-2090.

-

Sigma-Aldrich. (n.d.). Product Specification: 2-Bromophenol. Link (Safety and physical data).

-

PubChem. (2025). Compound Summary: 2-Bromophenyl isobutyrate (CAS 106141-06-4). Link (Identifier verification).

Sources

- 1. Isobutyryl chloride | C4H7ClO | CID 62325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. framochem.com [framochem.com]

- 5. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 6. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]

Thermodynamic Properties of Halogenated Aryl Esters: A Technical Guide for Drug Development

Introduction: The Critical Role of Thermodynamics in Halogenated Drug Design

Halogenated aryl esters are a cornerstone of modern medicinal chemistry. The incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) into the aromatic core of ester-containing molecules provides a powerful tool to modulate a drug candidate's physicochemical and pharmacokinetic properties.[1] Halogen substituents significantly influence lipophilicity, metabolic stability, and, crucially, the binding affinity of a ligand to its target receptor.[1][2] Understanding the thermodynamic driving forces behind these effects is paramount for rational drug design. This guide provides an in-depth exploration of the thermodynamic properties of halogenated aryl esters, offering researchers, scientists, and drug development professionals both the foundational knowledge and practical methodologies to harness these principles effectively. We will delve into how properties such as enthalpy, entropy, and Gibbs free energy govern molecular interactions and how they can be precisely measured and predicted to optimize drug efficacy.[3]

Fundamental Thermodynamic Concepts

The interaction of a drug molecule with its biological target is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

-

Enthalpy (ΔH): Represents the change in heat content of a system. In drug binding, a negative ΔH indicates an energetically favorable process, driven by the formation of strong non-covalent interactions like hydrogen bonds, van der Waals forces, and, significantly for this class of compounds, halogen bonds.[4]

-

Entropy (ΔS): A measure of the randomness or disorder of a system. A positive ΔS in binding is often driven by the release of ordered water molecules from the binding site (the hydrophobic effect).

-

Gibbs Free Energy (ΔG): The ultimate determinant of binding affinity. A more negative ΔG corresponds to a stronger binding interaction and a lower dissociation constant (Kd).[3]

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. Changes in heat capacity upon binding can provide insights into the nature of the interaction and the role of solvent reorganization.

A key interaction for halogenated compounds is halogen bonding . This is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base like an oxygen or nitrogen atom on the receptor.[4][5] The strength of this bond is highly dependent on the type of halogen and its electronic environment, directly impacting the enthalpy of binding.[5]

Experimental Determination of Thermodynamic Properties

Accurate experimental data is the gold standard for thermodynamic characterization. Several calorimetric and analytical techniques are employed.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, making it the most comprehensive tool for determining the thermodynamic signature of a ligand-receptor interaction.[6]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Preparation:

-

Prepare a solution of the target protein (e.g., enzyme, receptor) in a suitable buffer (e.g., PBS, TRIS) at a known concentration (typically 10-50 µM).

-

Prepare a solution of the halogenated aryl ester ligand in the identical buffer at a concentration 10-20 times that of the protein. Thoroughly degas both solutions to prevent bubble formation.

-

-

Instrument Setup:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the ligand solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing).

-

-

Titration:

-

Initiate the titration. The instrument injects small aliquots of the ligand into the sample cell and measures the resulting heat change.

-

-

Data Analysis:

-

The raw data (heat pulses per injection) is integrated to yield a binding isotherm.

-

Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the binding constant (Ka, from which ΔG is calculated), the enthalpy change (ΔH), and the stoichiometry (n). The entropy change (ΔS) is then calculated using the equation: ΔS = (ΔH - ΔG) / T.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure changes in heat capacity and the enthalpies of phase transitions, such as melting (enthalpy of fusion).[7][8] This is valuable for assessing the solid-state stability and purity of a compound.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 5-10 mg of the solid halogenated aryl ester into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Set the temperature program. A typical program involves an initial equilibration step, followed by a heating ramp (e.g., 10 K/min) over a desired temperature range (e.g., -60°C to 200°C).[7]

-

Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is ramped.

-

Data Analysis: The resulting thermogram will show a peak at the melting point. The integrated area of this peak corresponds to the enthalpy of fusion (ΔH_fus).

Vapor Pressure and Sublimation Enthalpy Determination

Vapor pressure is a critical property influencing a compound's volatility and formulation. The enthalpy of sublimation (ΔH_sub), the energy required for a substance to transition from solid to gas, can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.[9]

Experimental Workflow: Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for measuring low vapor pressures of solids.[9][10]

Caption: Workflow for determining sublimation enthalpy using the Knudsen effusion method.

Computational Approaches to Thermodynamic Properties

While experimental methods provide definitive data, computational chemistry offers a rapid and cost-effective means to predict thermodynamic properties and guide synthetic efforts.[11] High-level ab initio and Density Functional Theory (DFT) methods are particularly powerful.[12][13]

-

DFT Functionals: Functionals like B3LYP or the B97 family can provide good correlations with experimental data for properties like energies of interaction and formation enthalpies.[14][15][16]

-

Composite Methods: High-accuracy methods like G3MP2 and G4 show excellent agreement with experimental data for predicting enthalpies of formation and bond dissociation energies for halogenated compounds.[12]

Workflow: Computational Thermodynamics

Caption: A generalized workflow for predicting thermodynamic properties via computational chemistry.

Structure-Property Relationships

The thermodynamic properties of halogenated aryl esters are exquisitely sensitive to the nature and position of the halogen substituent.

Effect of Halogen Type (F, Cl, Br, I)

The properties of the halogen atom—electronegativity, size, and polarizability—dictate its influence.

-

Electronegativity: Decreases down the group (F > Cl > Br > I). A more electronegative halogen will have a stronger inductive electron-withdrawing effect, influencing the reactivity of the ester group.[17][18]

-

Polarizability & σ-hole: Increases down the group (I > Br > Cl > F). Larger, more polarizable halogens are better halogen bond donors due to the formation of a more positive "sigma-hole".[5] This leads to stronger halogen bonds and a more favorable enthalpic contribution to binding.

-

Enthalpy of Formation: Often becomes less negative (more positive) as the size of the halogen increases, reflecting the decreasing C-X bond strength.

Effect of Substitution Pattern

The position of the halogen on the aryl ring (ortho, meta, para) significantly impacts intramolecular interactions and the molecule's overall electronic properties. For example, a halogen at the para position can exert a strong influence on the ester carbonyl's electrophilicity through resonance and inductive effects.[17]

Table 1: Illustrative Thermodynamic Data for Halogenated Benzoates

| Compound | Enthalpy of Fusion (kJ/mol) | Melting Point (°C) | Enthalpy of Sublimation (kJ/mol) |

| Methyl Benzoate | 16.5 | -12.5 | 51.2 |

| Methyl p-chlorobenzoate | 21.8 | 43.5 | 78.6 |

| Methyl p-bromobenzoate | 22.9 | 80.5 | 83.4 |

| Methyl p-iodobenzoate | 24.5 | 114.0 | 90.1 |

| Methyl p-fluorobenzoate | 18.2 | -1.5 | 65.3 |

Note: Data is compiled and representative. Actual values can be found in sources like the NIST Chemistry WebBook and may vary with experimental conditions.[19][20]

Applications in Drug Development

A thorough understanding of thermodynamics directly translates into more effective drug design.

-

Optimizing Binding Affinity: By strategically placing halogen substituents, medicinal chemists can introduce favorable halogen bonds to enhance binding enthalpy (ΔH), leading to a more negative Gibbs free energy (ΔG) and higher ligand affinity.[1][3]

-

Improving Selectivity: Different receptor isoforms may present unique opportunities for halogen bonding. Tailoring a ligand to form a specific halogen bond in the target receptor but not in off-targets can dramatically improve selectivity.

-

Enhancing Membrane Permeability: Halogenation generally increases lipophilicity, which can improve a drug's ability to cross cell membranes. However, this must be balanced to maintain adequate aqueous solubility.

-

Modulating Metabolism: Halogens can block sites of metabolic attack (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life. The C-X bond strength is a key thermodynamic parameter influencing this effect.

Caption: The central role of thermodynamic analysis in the iterative cycle of drug design.

Conclusion

The thermodynamic properties of halogenated aryl esters are not mere physical constants; they are the fundamental drivers of molecular recognition and biological activity. By combining precise experimental measurements from techniques like ITC and DSC with the predictive power of computational chemistry, researchers can gain unprecedented insight into the structure-energy relationships that govern drug efficacy. A deep, quantitative understanding of how halogenation impacts enthalpy, entropy, and Gibbs free energy allows for a truly rational approach to drug design, moving beyond serendipity to the targeted engineering of potent, selective, and stable therapeutics.

References

-

Correlations between Computation and Experimental Thermodynamics of Halogen Bonding. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Halogen bonding in solution: thermodynamics and applications. RSC Publishing. Available at: [Link]

-

Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. PMC. Available at: [Link]

-

Thermochemistry of Halogen-containing Organic Compounds with Influence on Atmospheric Chemistry. ResearchGate. Available at: [Link]

-

Properties and structure of aromatic ester solvents. PubMed. Available at: [Link]

-

Turkish Computational and Theoretical Chemistry Investigation of Thermodynamic Properties of Halomethanes Using High-Level Ab In. DergiPark. Available at: [Link]

-

Investigation of Thermodynamic Properties of Halomethanes Using High-Level Ab Initio Computations: Evaluation of Enthalpy of Formation and Carbon-Halogen Bond Dissociation Energies. Semantic Scholar. Available at: [Link]

-

Molecular Docking in Halogen Bonding. IntechOpen. Available at: [Link]

-

Properties and Structure of Aromatic Ester Solvents. ResearchGate. Available at: [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Available at: [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Available at: [Link]

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC. Available at: [Link]

-

Halogen bonding for rational drug design and new drug discovery. ResearchGate. Available at: [Link]

-

Halogen interactions in protein-ligand complexes: implications of halogen bonding for rational drug design. PubMed. Available at: [Link]

-

Inductive vs conjugation effects in ester hydrolysis. Chemistry Stack Exchange. Available at: [Link]

-

Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. PMC. Available at: [Link]

-

Vapor pressures and vaporization enthalpies of a series of esters used in flavors by correlation gas chromatography. ResearchGate. Available at: [Link]

-

Welcome to the NIST WebBook. NIST. Available at: [Link]

-

Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. PMC. Available at: [Link]

-

Modeling and Measurement of Aryl Phosphate Ester Vapor Pressures at 50°C. DTIC. Available at: [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. Available at: [Link]

-

halogenated aromatic compounds: Topics by Science.gov. Science.gov. Available at: [Link]

-

NIST Chemistry WebBook. MatDaCs. Available at: [Link]

-

National Institute of Standards and Technology - NIST Chemistry WebBook - SRD 69. NIST. Available at: [Link]

-

Estimation of sublimation enthalpies of aromatic compounds as a function of temperature. NIST. Available at: [Link]

-

NIST Chemistry WebBook. NIST. Available at: [Link]

-

Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique. ResearchGate. Available at: [Link]

-

Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. ACS Publications. Available at: [Link]

-

Calorimetry. University of Tübingen. Available at: [Link]

-

Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Omega. Available at: [Link]

-

The influence of halogen substituents on the course of hydrogallation and hydroalumination reactions. ResearchGate. Available at: [Link]

-

Mechanochemical Synthesis of α‐halo Alkylboronic Esters. PMC. Available at: [Link]

-

Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. MDPI. Available at: [Link]

-

4.3: Calorimetry. Chemistry LibreTexts. Available at: [Link]

-

Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. ResearchGate. Available at: [Link]

-

Reactions at the α-Carbon. MSU chemistry. Available at: [Link]

-

Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. PMC. Available at: [Link]

-

Organohalogenochromism: Toward Colorimetric Detection of Volatile Organic Halogen Compounds. ResearchGate. Available at: [Link]

-

Organohalogenochromism (OHC) of D–π–A pyridinium dye polymer films and the colorimetric detection of volatile organic halogen compounds. Materials Advances (RSC Publishing). Available at: [Link]

-

Reactivity of Halogen Derivatives. Scribd. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Halogen interactions in protein-ligand complexes: implications of halogen bonding for rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Docking in Halogen Bonding | IntechOpen [intechopen.com]

- 4. Halogen bonding in solution: thermodynamics and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calorimetry | University of Tübingen [uni-tuebingen.de]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Properties and structure of aromatic ester solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Welcome to the NIST WebBook [webbook.nist.gov]

- 20. Estimation of sublimation enthalpies of aromatic compounds as a function of temperature [ouci.dntb.gov.ua]

Solubility Dynamics of (2-Bromophenyl) 2-methylpropanoate in Organic Solvents: A Comprehensive Technical Guide

Executive Summary & Chemical Context

(2-Bromophenyl) 2-methylpropanoate (CAS: 106141-06-4), commonly referred to as 2-bromophenyl isobutyrate, is a highly versatile building block in advanced organic synthesis and drug development[1]. Featuring an ester linkage coupled with an ortho-brominated aromatic ring, its physicochemical profile strictly dictates its behavior in solution. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, particularly in low-temperature organometallic chemistry such as halogen-lithium exchange for the synthesis of chemokine-mediated pathology treatments[1]. This whitepaper provides a rigorous analysis of its solubility profile, structural causality, and a self-validating experimental protocol for solubility determination.

Physicochemical Profiling & Structural Causality

The solubility of this compound is governed by the thermodynamic principle of "like dissolves like"[2], driven by its two primary structural features:

-

The Isobutyrate Ester Group : Provides a localized dipole moment and acts as a hydrogen-bond acceptor. This facilitates high solubility in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) and moderate solubility in polar protic solvents (e.g., alcohols)[2].

-

The Bromophenyl Ring : Imparts significant lipophilicity and engages in van der Waals (dispersion) forces. The massive bromine atom increases the polarizability of the molecule, enhancing its affinity for aromatic and halogenated solvents.

-

Causality in Solvent Selection : In pharmaceutical synthesis, tetrahydrofuran (THF) is frequently chosen as the solvent for this compound. The causality is twofold: THF's ether oxygen effectively solvates the compound via dipole interactions, and critically, it maintains this solubility even at cryogenic temperatures (e.g., -85 °C) required for reactive intermediates[1]. Furthermore, THF coordinates the lithium ion during subsequent sec-butyllithium additions, stabilizing the transition state[1].

Quantitative Solubility Data Profile

While precise empirical solubility limits can vary based on temperature and purity, the following table synthesizes the solubility profile of this compound across standard solvent classes at 25 °C, grounded in its structural thermodynamics and validated literature applications[1].

| Solvent | Polarity Index | Solubility Class | Mechanistic Rationale |

| Tetrahydrofuran (THF) | 4.0 | Freely Soluble (>100 mg/mL) | Ether oxygen coordinates with the aromatic ring; maintains solubility at cryogenic temps[1]. |

| Dichloromethane (DCM) | 3.1 | Freely Soluble (>100 mg/mL) | Strong dipole-dipole interactions with the ester carbonyl. |

| Ethyl Acetate (EtOAc) | 4.4 | Soluble (30-100 mg/mL) | High affinity due to structural homology (ester-ester interactions). |

| n-Hexane | 0.1 | Sparingly Soluble (10-30 mg/mL) | Non-polar dispersion forces interact with the aromatic ring, but lack of dipole limits capacity. |

| Methanol (MeOH) | 5.1 | Soluble (30-100 mg/mL) | Hydrogen bond donation from solvent to the ester oxygen. |

| Water | 10.2 | Practically Insoluble (<0.1 mg/mL) | High hydrophobicity; inability to disrupt the strong water hydrogen-bond network[3]. |

Experimental Methodology: Self-Validating Solubility Protocol

To accurately determine the equilibrium solubility of this compound in any given organic solvent, a rigorous 2[2] coupled with a dual-quantification strategy (Gravimetric and HPLC-UV) is required. This dual approach creates a self-validating system, ensuring trustworthiness in the generated data.

Step-by-Step Protocol:

-

Preparation of Saturated Solution : Add an excess amount of this compound to a sealed, temperature-controlled glass vial containing a known volume of the target organic solvent (e.g., 10 mL)[2].

-

Thermostatic Equilibration : Agitate the mixture on an orbital shaker at a constant temperature (e.g., 25.0 ± 0.1 °C) for 48 to 72 hours. Causality: Prolonged agitation ensures true thermodynamic equilibrium is reached between the solid phase and the saturated solution[4].

-

Phase Separation : Centrifuge the mixture to pellet undissolved solids, then filter the supernatant through a chemically inert 0.45 µm PTFE syringe filter[2]. Causality: PTFE is used because it does not adsorb the lipophilic solute, preventing artificially low concentration readings[2].

-

Primary Quantification (HPLC-UV) : Dilute a precise aliquot of the filtrate into the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) with UV detection[3]. Calculate concentration using a previously established calibration curve.

-

Self-Validation Step (Gravimetric) : Transfer a separate, known volume of the saturated filtrate to a pre-weighed evaporating dish. Evaporate the solvent gently (below its boiling point) and dry the residue to a constant mass[5]. Calculate the mass of the solute per volume of solvent[5].

-

System Validation: Compare the HPLC-UV concentration with the gravimetric concentration. A variance of <5% validates the assay, confirming no solvent-mediated degradation or volatile loss occurred during processing[6].

-

Self-validating Shake-Flask Method workflow for determining equilibrium solubility.

Application Workflow: Solubility-Driven Cryogenic Lithiation

The practical application of this solubility data is best exemplified in the synthesis of chemokine receptor modulators, where this compound undergoes halogen-lithium exchange[1]. The choice of THF is entirely solubility-driven.

Workflow Causality:

In a typical protocol, 130 mmol of this compound is dissolved in 300 mL of THF[1]. The solution is cooled to -85 °C. Because of the strong dipole-induced dipole interactions between THF and the ester, the compound remains fully dissolved without precipitating at this extreme cryogenic temperature[1]. sec-Butyllithium is then added dropwise. The homogeneous nature of the solution ensures a rapid, quantitative exchange, yielding a stable lithiated intermediate that can subsequently react with electrophiles (e.g., cyclobutenedione derivatives)[1].

Solubility-dependent cryogenic lithiation workflow in THF solvent.

References

- US9090596B2 - Disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds for use in the treatment of chemokine-mediated pathologies. Google Patents.

- General Experimental Protocol for Determining Solubility. BenchChem.

- Automated Screening of Aqueous Compound Solubility in Drug Discovery. Sigma-Aldrich.

- An In-depth Technical Guide to the Solubility of 1,4-Dichlorobenzene in Organic Solvents. BenchChem.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- EN ISO 7579:2009 - Dyestuff Solubility in Organic Solvents Methods. iTeh Standards.

Sources

- 1. US9090596B2 - Disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds for use in the treatment of chemokine-mediated pathologies - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. standards.iteh.ai [standards.iteh.ai]

Introduction: Contextualizing (2-Bromophenyl) 2-methylpropanoate in Drug Discovery and Development

An In-depth Technical Guide to the Safe Handling of (2-Bromophenyl) 2-methylpropanoate for Advanced Research Applications

This compound and its structural analogues are valuable intermediates in the field of organic synthesis and medicinal chemistry. The presence of a brominated aromatic ring combined with an ester functional group makes this class of compounds a versatile scaffold for constructing more complex molecules, including novel pharmaceutical agents. For instance, related compounds like 2-(4-bromophenyl)-2-methylpropanoic acid serve as key intermediates in the synthesis of drugs such as fexofenadine.[1][2]

This guide focuses on a representative member of this class, Methyl 2-(2-bromophenyl)-2-methylpropanoate (CAS No. 177748-63-9) [3], to provide researchers, scientists, and drug development professionals with a comprehensive framework for its safe handling and use. The protocols and principles outlined herein are derived from a synthesis of safety data for structurally related brominated aromatic esters and acids, establishing a robust safety paradigm in the absence of a complete, substance-specific Safety Data Sheet (SDS). The objective is to move beyond mere compliance and instill a deep, causal understanding of the compound's hazard profile, enabling a proactive and self-validating approach to laboratory safety.

Section 1: Synthesized Hazard Profile and GHS Classification

A thorough risk assessment begins with a clear understanding of the potential hazards. While a dedicated SDS for Methyl 2-(2-bromophenyl)-2-methylpropanoate is not comprehensively available, a reliable hazard profile can be constructed by examining analogous compounds. Structurally similar chemicals, such as Methyl 2-(4-bromophenyl)propanoate and various brominated propionic acids, consistently exhibit moderate acute toxicity, as well as skin, eye, and respiratory irritation.[4][5][6] The underlying causality for this hazard profile stems from the reactivity of the ester group and the toxicological properties associated with halogenated aromatic compounds.

Based on this comparative analysis, the following Globally Harmonized System (GHS) classification is recommended for Methyl 2-(2-bromophenyl)-2-methylpropanoate.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Authoritative Basis (Analogous Compounds) |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [6][7] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [5][6] | |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | [5][6] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [5][6][7] |

Section 2: Physicochemical Properties for Proactive Risk Management

Understanding a compound's physical and chemical properties is fundamental to designing safe handling procedures. These properties dictate the potential routes of exposure and inform the selection of appropriate engineering controls and personal protective equipment.

| Property | Value | Significance for Handling and Safety |

| CAS Number | 177748-63-9 | Unique identifier for precise chemical inventory and information retrieval.[3] |

| Molecular Formula | C₁₁H₁₃BrO₂ | Provides elemental composition.[3] |

| Molecular Weight | 257.12 g/mol | Essential for stoichiometric calculations in experimental design.[3] |

| Appearance | Clear Colorless to Pale Yellow Liquid | The liquid state at room temperature necessitates handling procedures that prevent splashes and aerosol generation.[8] |

| Boiling Point | ~290°C (estimated) | A high boiling point suggests low volatility at standard temperature, but heating will increase vapor pressure and inhalation risk.[8] |

| Density | ~1.337 g/cm³ (estimated) | Heavier than water.[8] |

| Solubility | Insoluble in water; Soluble in organic solvents | Spills will not be diluted by water. Use appropriate organic solvent-resistant absorbents and PPE.[9][10] |

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by rigorously selected and utilized personal protective equipment.

Engineering Controls: The Primary Barrier

The single most important engineering control is the mandatory use of a properly functioning and certified laboratory chemical fume hood .[4][11][12] This is non-negotiable. The rationale is to contain and exhaust any vapors or aerosols generated during handling, effectively minimizing the risk of respiratory exposure. The sash should be kept as low as possible to maximize capture velocity and provide a physical barrier.[11] An eyewash station and safety shower must be readily accessible and tested regularly.[13][14]

Personal Protective Equipment (PPE): A Deliberate Selection Protocol

PPE is the last line of defense and must be chosen to provide a complete barrier to the specific hazards of the compound.

Detailed PPE Protocol:

-

Eye and Face Protection:

-

Requirement: Wear chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards at all times.[5]

-

High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers or extractions), a full-face shield must be worn over the chemical splash goggles.[13][15]

-

Causality: The compound is classified as a serious eye irritant.[6] Goggles provide a seal around the eyes to protect against splashes and vapors, while a face shield protects the entire face.

-

-

Hand Protection:

-

Requirement: Handle with chemical-resistant gloves. Suitable materials include Nitrile or Neoprene.[13][15]

-

Protocol: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the outer surface) to avoid skin contact. Wash hands thoroughly with soap and water after removing gloves.[16]

-

Causality: The compound is a skin irritant.[6] Brominated organic compounds can permeate or degrade certain glove materials over time; therefore, it is crucial to consult the glove manufacturer's compatibility chart and replace gloves immediately if contamination is suspected.

-

-

Skin and Body Protection:

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for preventing incidents and ensuring long-term stability of the material.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all required engineering controls and PPE are in place as per Section 3. Clear the fume hood of all unnecessary equipment and materials.

-

Aliquotting: Conduct all transfers of the liquid within the chemical fume hood.[4] Use a stable stand and clamp to secure flasks or containers. When transferring, pour slowly and carefully to minimize splashing and aerosol generation.

-

Heating: If the experimental procedure requires heating, use a well-controlled heating mantle with a thermocouple. Never heat with an open flame. Be aware that heating increases the vapor pressure, reinforcing the need for an efficient fume hood.

-

Post-Handling: After use, securely cap the container. Decontaminate any surfaces that may have been exposed by wiping with a suitable solvent (e.g., isopropanol) followed by soap and water, with all cleaning materials disposed of as hazardous waste.

-

Hygiene: Wash hands thoroughly after handling is complete, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory.[17]

Chemical Storage: A System of Segregation and Integrity

Improper storage is a common cause of laboratory incidents. The following protocol ensures chemical stability and prevents hazardous reactions.

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive or reactive organic compounds.[4][15]

-

Container: Keep the container tightly closed to prevent the escape of vapors. The original supplier container is preferred. Ensure the container is properly labeled with the chemical name, CAS number, and GHS hazard pictograms.[15][18]

-

Segregation: This is a critical, non-negotiable step. Store this compound away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[4]

-

Causality: Contact with strong oxidizing agents can lead to violent reactions. Strong bases can catalyze hydrolysis of the ester group, potentially in an exothermic manner.

-

Section 5: Emergency Procedures

A systematic and rehearsed emergency plan is crucial for mitigating the consequences of an accidental release or exposure.

Spill Response

-

Immediate Action: Alert personnel in the immediate area. If the spill is large or if you feel unwell, evacuate the area and call emergency services.

-

Assess the Spill: For small spills (<100 mL) that are contained within a chemical fume hood, trained laboratory personnel can proceed with cleanup.

-

Cleanup Protocol:

-

Ensure all appropriate PPE is worn, including respiratory protection if there is any doubt about vapor concentrations.

-

Contain the spill by covering it with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[15][19] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

-

Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[5]

-

Decontaminate the spill area with a suitable solvent and then wash with soap and water.

-

All materials used for cleanup must be disposed of as hazardous waste.

-

First Aid Measures: Validated Immediate Response

In the event of personal exposure, immediate and correct first aid is critical.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[4][11]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][17]

-

Ingestion: Do NOT induce vomiting.[4][16] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Section 6: Waste Disposal

All waste containing this compound, whether it is excess reagent, contaminated absorbent material, or empty containers, must be managed as hazardous chemical waste.

-

Containerization: Use a dedicated, compatible, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name.

-

Segregation: Do not mix this waste stream with incompatible waste materials, particularly oxidizing agents or bases.[15]

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

References

-

Methyl 2-bromo-2-phenylpropanoate | C10H11BrO2. PubChem, National Center for Biotechnology Information. [Link]

-

2-(4-bromophenyl)-2-methylpropanoic acid. ChemBK. [Link]

-

LCSS: BROMINE. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals (1995), National Research Council. [Link]

-

Standard Operating Procedure for Laboratories: BROMINE. Rutgers University, Environmental Health and Safety. [Link]

-

Standard Operating Procedure: Bromine Safety. University of Tennessee, Knoxville. [Link]

-

Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, PMC. [Link]

-

2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6. Chemsrc. [Link]

-

Standard Operating Procedures for Hazardous Chemicals: Bromine. Washington State University. [Link]

-

Bromine Handling. Scribd. [Link]

- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Methyl-2-(4-bromophenyl)-2-methylpropanoate. Reign Pharma Pvt. Ltd.. [Link]

-

Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe (UNECE). [Link]

-

Benzene and Hydrocarbons. PreventionWeb. [Link]

-

Polycyclic Aromatic Hydrocarbons (PAHs): Standards and Regulations. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

-

Synthesis of 2-Bromo-4-Methylpropiophenone. Alichem. [Link]

-

Benzene. U.S. Environmental Protection Agency (EPA). [Link]

-

2-Bromo-2-Methylpropane MATERIAL SAFETY DATA SHEET. Loba Chemie. [Link]

-

1910.1028 - Benzene. Occupational Safety and Health Administration (OSHA). [Link]

-

Esters Group - information sheet. Government of Canada. [Link]

-

Safety Data Sheet: Fatty acid methyl ester mixture. Carl ROTH. [Link]

-

Acetic acid, mercapto-, methyl ester: Human health tier II assessment. Australian Government, Department of Health. [Link]

-

Methyl 2-(4-bromophenyl)propanoate | C10H11BrO2. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 3. 177748-63-9 CAS Manufactory [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. Methyl 2-(4-bromophenyl)propanoate | C10H11BrO2 | CID 11032083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. reignpharma.com [reignpharma.com]

- 9. CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid [cymitquimica.com]

- 10. wap.guidechem.com [wap.guidechem.com]

- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 12. 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6 | Chemsrc [chemsrc.com]

- 13. ipo.rutgers.edu [ipo.rutgers.edu]

- 14. fishersci.com [fishersci.com]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. scribd.com [scribd.com]

- 19. LCSS: BROMINE [web.stanford.edu]

Literature Review of 2-Bromophenyl Ester Derivatives in Organic Synthesis

Executive Summary

For decades, 2-bromophenyl esters have served as privileged scaffolds in advanced organic synthesis, natural product total synthesis, and drug discovery. The strategic positioning of an ester moiety ortho to a bromine atom creates a highly versatile bifunctional handle. The ester acts as a directing group, a cleavable protecting group, or an electrophilic trap, while the C–Br bond is primed for transition-metal-catalyzed oxidative addition or halogen-metal exchange.

This technical whitepaper synthesizes recent literature to explore the mechanistic pathways, cascade cyclizations, and transition-metal-catalyzed transformations of 2-bromophenyl ester derivatives. It is designed to provide senior application scientists and drug development professionals with actionable, self-validating protocols and mechanistic insights.

Mechanistic Causality: Why 2-Bromophenyl Esters?

The selection of a 2-bromophenyl ester over its chloro- or iodo- analogues is driven by a precise balance of reactivity and stability. Aryl chlorides often require highly specialized, electron-rich phosphine ligands to overcome the high activation energy of C–Cl oxidative addition. Conversely, aryl iodides are highly reactive but suffer from light sensitivity and a propensity for undesired homocoupling side reactions. The C–Br bond offers a "Goldilocks" kinetic profile—stable under standard esterification conditions yet highly responsive to Pd(0), Cu(I), and organolithium reagents.

Benzyne Generation via Boronate Esters

A groundbreaking application of 2-bromophenyl derivatives is their use as benzyne precursors. Traditionally, 2-(trimethylsilyl)phenyl triflates are used to generate benzynes via fluoride-induced 1,2-elimination. However, recent advances demonstrate that 2-bromophenylboronic esters can serve as highly efficient benzyne precursors in transition-metal-catalyzed reactions[1].

The causality behind this choice lies in the dual activation mechanism: the Pd catalyst itself initiates both the benzyne formation and the subsequent C–C bond-forming transformations. The oxidative addition of Pd(0) into the C–Br bond forms a Pd(II) intermediate, which undergoes a 1,2-elimination driven by the adjacent boronic ester, generating a symmetrical η²-coordinated benzyne-metal complex[1].

Mechanistic pathway of Pd-catalyzed benzyne generation from 2-bromophenylboronic esters.

Cascade Cyclizations and Spirocyclic Formations

Beyond benzyne chemistry, the ortho-bromo configuration is ideal for intramolecular Heck cyclizations. When 3,4-dihydro-2(1H)-pyridinones are functionalized with a (2-bromophenyl)ethyl substituent, palladium-mediated transformations yield complex spirocyclic imides and amides[2]. The reaction is driven by the insertion of the enamide double bond into the initial aryl–Pd bond, followed by either oxidation or reduction of the organopalladium intermediate.

Similarly, 4-(2-bromophenyl)-2-butenoates undergo a highly efficient CuCN-mediated one-pot cascade cyclization to form substituted naphthalene amino esters[3]. Deuterium labeling studies have definitively established that this cascade proceeds through an initial olefin isomerization, followed by intramolecular C–C bond cyclization and terminal aromatization[3].

CuCN-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates to naphthalenes.

Quantitative Data & Reaction Parameters

To facilitate cross-comparison of synthetic strategies utilizing 2-bromophenyl ester derivatives, the following table summarizes key transformations, their catalytic mediators, and typical yields derived from the literature.

| Substrate Type | Reaction Type | Catalyst / Mediator | Key Intermediate | Typical Yield | Ref |

| 2-Bromophenylboronic ester | Benzyne Cycloaddition | Pd(0) / Pd(II) | η²-Benzyne-Pd Complex | 60–89% | [1][4] |

| 4-(2-Bromophenyl)-2-butenoate | Cascade Cyclization | CuCN | Isomerized Olefin | 61% | [3] |

| (2-Bromophenyl)ethyl enamide | Heck Spirocyclization | Pd(0) | Acyliminium ion | Moderate–High | [2] |

| 2-Benzyloxybenzoic acid + 2-Bromophenol | Steglich Esterification | DCC / DMAP (implied) | O-Acylurea | 61–97% | [5] |

Self-Validating Experimental Protocols

The following methodologies are engineered to ensure reproducibility. They incorporate built-in validation steps (e.g., specific color changes, temperature holds, and atmospheric controls) to guarantee scientific integrity.

Protocol A: Synthesis of (2-Bromophenyl)boronic Acid Pinacol Ester

This two-step procedure utilizes metal-halogen exchange followed by boronation and esterification, providing a direct route to benzyne precursors[1][4].

Reagents & Equipment:

-

2-bromo-1-iodobenzene derivative (1.0 equiv)

-

Isopropylmagnesium chloride (i-PrMgCl, 2.0 M in THF, 1.0 equiv)

-

Dry THF and Diethyl Ether (Et₂O) (1:1 ratio)

-

Pinacol (1.0 equiv)

-

Oven-dried Schlenk tube, Argon/N₂ manifold.

Step-by-Step Workflow:

-

System Purging: Apply a vacuum/N₂ cycle three times to an oven-dried Schlenk tube containing a magnetic stir bar to ensure the complete removal of ambient air[4].

-

Metal-Halogen Exchange: Dissolve the 2-bromo-1-iodobenzene derivative (e.g., 8.80 mmol) in 40 mL of a dry THF/Et₂O (1:1) mixture. Cool the solution to –78 °C using a dry ice/acetone bath.

-

Grignard Addition: Add the 2 M solution of i-PrMgCl in THF (4.4 mL, 8.85 mmol) dropwise over 15 minutes. Validation check: The solution should remain clear but may exhibit a slight viscosity increase. Stir at –78 °C for 1 hour[4].

-

Boronation: Add triisopropyl borate (1.2 equiv) dropwise at –78 °C. Allow the mixture to slowly warm to room temperature and stir for 15 hours[4].

-

Quenching & Extraction: Quench the reaction with 40 mL of 10% aqueous HCl. Stir for 30 minutes at room temperature. Extract the aqueous layer with Et₂O (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure[4].

-

Pinacol Esterification: Dissolve the crude boronic acid in toluene, add pinacol (1.0 equiv), and reflux with a Dean-Stark apparatus until water evolution ceases. Purify via silica gel column chromatography (petroleum ether/EtOAc: 10/1) to yield the pinacol ester as a dense colorless liquid (typically ~89% yield)[4].

Protocol B: Synthesis of 2-Bromophenyl Salicylate via Steglich Esterification

This protocol outlines the synthesis of a biologically relevant salicylate ester, utilizing a protection-deprotection strategy[5].

Step-by-Step Workflow:

-

Esterification: In an oven-dried flask under argon, react 2-benzyloxybenzoic acid with 2-bromophenol using standard Steglich conditions (DCC, catalytic DMAP) in anhydrous dichloromethane.

-

Filtration: After stirring for 12 hours at room temperature, remove the resulting white dicyclohexylurea (DCU) precipitate by vacuum filtration[5].

-

Purification: Concentrate the clear filtrate under vacuum. Purify the crude yellow oil by flash column chromatography (5% EtOAc in petroleum ether) to provide the protected ester as a colorless oil (up to 97% yield)[5].

-

Debenzylation: Charge a round-bottom flask with the protected ester (2.00 mmol) in THF (20 mL) and 10% Pd/C catalyst (77 mg). Replace the argon inlet with a hydrogen balloon. Stir the black suspension for 24 hours[5].

-

Final Isolation: Filter the suspension through a silica-plug (50% EtOAc in hexanes) to remove the Pd/C catalyst. Concentrate the filtrate and purify via flash chromatography (2% EtOAc in petroleum ether) to yield 2-bromophenyl salicylate as a white solid (approx. 61% yield)[5].

Conclusion & Future Perspectives

The literature surrounding 2-bromophenyl ester derivatives underscores their indispensable role in modern organic synthesis. From acting as highly controlled benzyne precursors in Pd-catalyzed triphenylene synthesis[1] to serving as substrates in CuCN-mediated cascade cyclizations for complex naphthalene architectures[3], the ortho-bromo ester motif is a masterclass in bifunctional design. Future developments in this space are likely to focus on asymmetric variants of these cascade reactions and the integration of earth-abundant metal catalysts (e.g., Ni, Co) to replace Palladium in spirocyclic Heck-type transformations.

References

- Use of 2-bromophenylboronic esters as benzyne precursors in Pd–catalyzed synthesis of triphenylenes. Amazon AWS.

- 2-Bromophenyl Salicyl

- Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes | Organic Letters.

- CuCN-Mediated Cascade Cyclization of 4-(2-Bromophenyl)-2-butenoates: A High-Yield Synthesis of Substituted Naphthalene Amino Esters.

- Formation of Spirocyclic Compounds from Heck Cyclizations Invoking Cyclic Enamides | The Journal of Organic Chemistry.

Sources

Technical Guide: Comparative Analysis of (2-Bromophenyl) 2-methylpropanoate vs. 2-Bromophenyl Acetate

[1]

Executive Summary

In drug discovery and process chemistry, the choice between (2-Bromophenyl) 2-methylpropanoate (henceforth Isobutyrate 1 ) and 2-Bromophenyl acetate (henceforth Acetate 2 ) is rarely arbitrary.[1] It represents a calculated decision between synthetic lability and orthogonal stability .

While both compounds serve as protected forms of 2-bromophenol, their utility diverges under nucleophilic stress.[1] Acetate 2 is a "fast-on, fast-off" masking group, often too labile for basic palladium-catalyzed cross-coupling conditions.[1] Isobutyrate 1 , utilizing the steric bulk of the isopropyl group, offers a kinetic shield that resists hydrolysis by orders of magnitude while maintaining the electronic activation required for oxidative addition at the carbon-bromine (C-Br) bond.

This guide details the physicochemical distinctions, synthesis, and specific utility of these two esters in high-value synthetic workflows.

Structural & Electronic Characterization

The fundamental difference lies in the acyl moiety. The 2-bromophenol "payload" is identical, providing an electron-withdrawing ortho-bromo substituent that lowers the

Comparative Physicochemical Profile[1]

| Feature | This compound (1 ) | 2-Bromophenyl Acetate (2 ) |

| Formula | ||

| MW | 243.10 g/mol | 215.05 g/mol |

| Acyl Sterics ( | -0.93 (High Hindrance) | 0.00 (Reference/Low) |

| Hydrolysis | High (>6h at pH 10) | Low (<20 min at pH 10) |

| Primary Utility | Robust protecting group for Suzuki/Buchwald couplings.[1] | Transient protection; Analytical standard.[1] |

| CAS | Custom/Analogous to 3585-64-2 | 1829-37-4 |

The "Ortho-Lock" Mechanism

The critical distinction is the interaction between the acyl substituent and the ortho-bromo atom.

-

In Acetate 2: The carbonyl carbon is accessible.[1] The ortho-Br provides some steric blocking but primarily acts electronically to activate the carbonyl toward nucleophilic attack.

-

In Isobutyrate 1: The isopropyl group creates a "steric wall."[1] When the carbonyl oxygen coordinates with a Lewis acid or approaches a transition state, the isopropyl methyl groups clash with the large bromine atom (Van der Waals radius ~1.85 Å). This forces the ester out of planarity, significantly raising the activation energy (

) for hydrolysis.

Reactivity Profile: Hydrolysis Kinetics

The stability difference is quantified by the Taft Equation, which separates polar (

Since the leaving group (2-bromophenol) is constant,

Pathway Visualization (Graphviz)[1]

The following diagram illustrates the kinetic barrier difference during base-mediated hydrolysis.

Figure 1: Kinetic differentiation in hydrolysis.[1] The isobutyrate transition state is destabilized by the clash between the isopropyl gem-dimethyls and the ortho-bromine.

Synthesis & Experimental Protocols

Synthesis of this compound

Rationale: Standard Fischer esterification is often too slow for hindered phenols.[1] We utilize an Acid Chloride protocol with DMAP catalysis to overcome the steric barrier.

Reagents:

-

2-Bromophenol (1.0 eq)[1]

-

Isobutyryl chloride (1.2 eq)[1]

-

Triethylamine (

, 1.5 eq) -

DMAP (4-Dimethylaminopyridine, 0.1 eq)[1]

-

Dichloromethane (DCM, anhydrous)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask under

. Charge with 2-Bromophenol (17.3 g, 100 mmol) and DCM (100 mL).[1] -

Base Addition: Add

(20.9 mL) and DMAP (1.22 g).[1] Cool to 0°C.[1] -

Acylation: Add Isobutyryl chloride (12.6 mL) dropwise over 20 mins. The exotherm is controlled to prevent O- to C-acyl migration (Fries rearrangement).[1]

-

Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Workup: Quench with 1M HCl (removes amine salts). Wash organic layer with sat.[1]

(removes unreacted acid) and Brine.[1] -

Purification: Dry over

, concentrate. Purify via vacuum distillation (bp ~145°C @ 15 mmHg) or silica flash chromatography.[1]

Analytical Fingerprinting (NMR)[1]

Distinguishing the two esters is straightforward via

| Proton Environment | Acetate (2 ) | Isobutyrate (1 ) |

| Aromatic Region | 7.0 - 7.6 ppm (m, 4H) | 7.0 - 7.6 ppm (m, 4H) |

| 2.35 ppm (s, 3H) | 2.85 ppm (sept, 1H, J=7Hz) | |

| N/A | 1.35 ppm (d, 6H, J=7Hz) |

Application in Drug Development: Pd-Catalyzed Cross-Coupling[1]

This is the primary use case for Isobutyrate 1 .[1] In a Suzuki-Miyaura coupling involving the Ar-Br bond, the reaction conditions typically require an aqueous base (e.g.,

-

Scenario A (Acetate): The base hydrolyzes the acetate before or during the coupling. The resulting free phenol poisons the Pd catalyst (forming inactive Pd-phenoxides) or undergoes side reactions.

-

Scenario B (Isobutyrate): The ester survives the basic conditions. The Ar-Br bond undergoes oxidative addition, transmetallation, and reductive elimination to form the biaryl product with the phenol protection intact.

Cross-Coupling Workflow (Graphviz)

Figure 2: Survival of the isobutyrate protecting group allows for successful C-C bond formation, whereas the acetate is prone to premature cleavage.

References

-

Taft, R. W. (1956).[1] Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.), Wiley, New York.[1] [Context: Definition of

values for isobutyryl vs acetyl]. -

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1][3] [Context: Stability profiles of ester protecting groups].

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3] Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

-

PubChem Database. (2025).[1] Compound Summary: 2-Bromophenyl acetate (CAS 1829-37-4).[1] National Center for Biotechnology Information.[1] Link

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.[1] [Context: Mechanism of ester hydrolysis and ortho-effects].

An In-depth Technical Guide on the Core Reaction Mechanisms Involving Ortho-Bromo Aryl Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-bromo aryl esters are pivotal building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their unique structural motif, featuring a bromine atom ortho to an ester group, imparts distinct reactivity that enables a diverse array of chemical transformations. This guide provides a comprehensive exploration of the fundamental reaction mechanisms involving these substrates. We will delve into the nuances of transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as nucleophilic aromatic substitution. Through a detailed examination of reaction mechanisms, experimental protocols, and the influence of various reaction parameters, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of ortho-bromo aryl esters.

Introduction: The Strategic Importance of Ortho-Bromo Aryl Esters

The strategic placement of a bromine atom ortho to an ester functionality on an aromatic ring creates a versatile synthetic handle. The ester group, while generally considered an electron-withdrawing group, can influence the electronic properties of the aryl system and participate in chelation with metal catalysts. The adjacent bromine atom serves as an excellent leaving group in a multitude of cross-coupling reactions, allowing for the facile introduction of a wide range of substituents. This combination makes ortho-bromo aryl esters highly valuable precursors for the synthesis of complex molecules, including pharmacologically active compounds and advanced materials.[1]

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] Ortho-bromo aryl esters are excellent substrates for these transformations, offering a reliable pathway to construct diverse molecular architectures.

Suzuki-Miyaura Coupling: Forging C(sp²)–C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound.[1][4][5][6] For ortho-bromo aryl esters, this reaction provides a powerful method for introducing aryl, heteroaryl, vinyl, and even alkyl groups.

Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the ortho-bromo aryl ester to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the organoboron reagent (typically a boronic acid or ester) is transferred to the palladium(II) center, a process often facilitated by a base.[6]

-

Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromobenzoate with Phenylboronic Acid

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 2-bromobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

-

Add a suitable base, for example, potassium carbonate (2.0 mmol).

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).

-

Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Ortho-Bromo Aryl Esters

| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Methyl 2-bromobenzoate | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 95[1] |

| 2 | Ethyl 2-bromobenzoate | 4-Methoxyphenylboronic acid | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | 91[1] |

| 3 | Methyl 2-bromo-5-nitrobenzoate | Naphthalene-1-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 88 |

Heck Reaction: Arylation of Alkenes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, proving invaluable for the synthesis of stilbenes, cinnamates, and related structures.[7]

Mechanism: The Heck reaction mechanism typically involves:

-

Oxidative Addition: Pd(0) inserts into the aryl-bromide bond.

-

Olefin Insertion (Syn-addition): The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the product alkene.

-

Reductive Elimination: The palladium-hydride species reductively eliminates HX, and the base regenerates the Pd(0) catalyst.

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne.[8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[8][9]

Mechanism: The Sonogashira coupling involves two interconnected catalytic cycles:

-

Palladium Cycle: Similar to other cross-coupling reactions, it begins with the oxidative addition of the ortho-bromo aryl ester to a Pd(0) species.

-

Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex.

Reductive elimination from the resulting diorganopalladium(II) complex yields the aryl alkyne product and regenerates the Pd(0) catalyst.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination: C–N Bond Formation